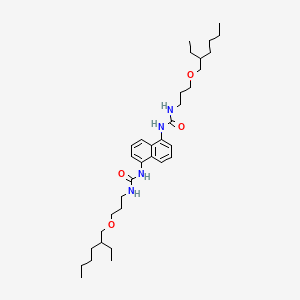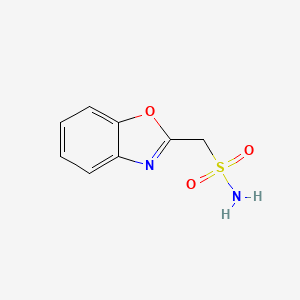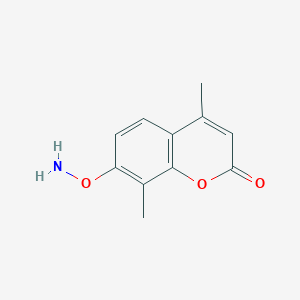![molecular formula C9H12ClLiSi B14455852 Lithium chloro[dimethyl(phenyl)silyl]methanide CAS No. 71864-24-9](/img/structure/B14455852.png)
Lithium chloro[dimethyl(phenyl)silyl]methanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium chloro[dimethyl(phenyl)silyl]methanide is an organolithium compound that features a lithium atom bonded to a carbon atom, which is further bonded to a silicon atom substituted with a phenyl group and two methyl groups. This compound is of interest due to its unique reactivity and applications in organic synthesis, particularly in the formation of carbon-silicon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium chloro[dimethyl(phenyl)silyl]methanide can be synthesized through the reaction of chloro[dimethyl(phenyl)silyl]methane with a strong base such as n-butyllithium. The reaction typically occurs in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen in the air.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the lithium atom is replaced by other electrophiles.
Addition Reactions: The compound can participate in addition reactions with various electrophiles, forming new carbon-silicon bonds.
Lithium-Halogen Exchange: This compound can undergo lithium-halogen exchange reactions, where the lithium atom is exchanged with a halogen atom from another compound.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include alkyl halides and carbonyl compounds.
Solvents: Typical solvents for these reactions include ethers such as diethyl ether or tetrahydrofuran (THF), which stabilize the reactive intermediates.
Major Products:
Substitution Products: Depending on the electrophile used, the major products can include various organosilicon compounds.
Addition Products: The addition reactions typically yield compounds with new carbon-silicon bonds, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Lithium chloro[dimethyl(phenyl)silyl]methanide has several applications in scientific research:
Organic Synthesis: It is used as a reagent for forming carbon-silicon bonds, which are important in the synthesis of organosilicon compounds.
Material Science: The compound is used in the preparation of silicon-containing polymers and materials with unique properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of silicon-containing drugs, which can exhibit improved stability and bioavailability.
Catalysis: The compound is used in catalytic processes to facilitate various organic transformations.
Wirkmechanismus
The mechanism of action of lithium chloro[dimethyl(phenyl)silyl]methanide involves the nucleophilic attack of the lithium-bound carbon atom on electrophiles. The silicon atom, with its electron-withdrawing phenyl and methyl groups, stabilizes the negative charge on the carbon atom, making it a strong nucleophile. This allows the compound to participate in a variety of reactions, forming new carbon-silicon bonds.
Vergleich Mit ähnlichen Verbindungen
Lithium trimethylsilylmethanide: Similar in structure but with three methyl groups attached to the silicon atom instead of a phenyl group.
Lithium dimethylsilylmethanide: Contains two methyl groups and one hydrogen atom attached to the silicon atom.
Lithium phenylsilylmethanide: Features a phenyl group and two hydrogen atoms attached to the silicon atom.
Uniqueness: Lithium chloro[dimethyl(phenyl)silyl]methanide is unique due to the presence of both phenyl and methyl groups attached to the silicon atom. This combination provides a balance of steric hindrance and electronic effects, making the compound highly reactive and versatile in organic synthesis.
Eigenschaften
CAS-Nummer |
71864-24-9 |
|---|---|
Molekularformel |
C9H12ClLiSi |
Molekulargewicht |
190.7 g/mol |
IUPAC-Name |
lithium;chloromethyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C9H12ClSi.Li/c1-11(2,8-10)9-6-4-3-5-7-9;/h3-8H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
PQTHTYRONVMBMI-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C[Si](C)([CH-]Cl)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


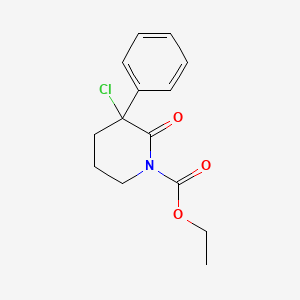
![2-[(4-Bromoanilino)-methylsulfanylmethylidene]propanedinitrile](/img/structure/B14455772.png)
![1,2,4-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14455781.png)

![N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline](/img/structure/B14455799.png)
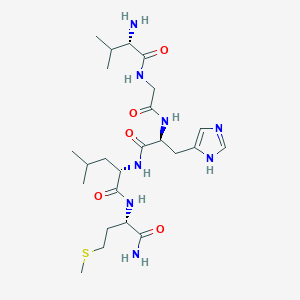


![hexanedioic acid;1-[2-(4-methoxyphenyl)-1-propan-2-ylindol-4-yl]oxy-3-(propan-2-ylamino)propan-2-ol](/img/structure/B14455826.png)
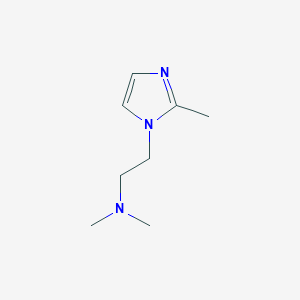
![2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14455841.png)
